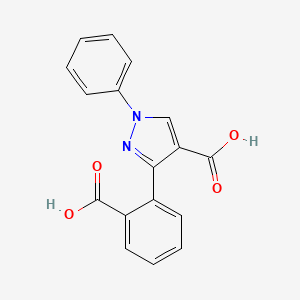

3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Verification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions established for heterocyclic compounds containing multiple functional groups. The structural verification confirms the presence of a pyrazole core, which constitutes a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in positions 1 and 2. The International Union of Pure and Applied Chemistry name precisely indicates the substitution pattern: a carboxyphenyl group attached at position 3 of the pyrazole ring, a phenyl group at position 1, and a carboxylic acid functionality at position 4.

The molecular structure exhibits the characteristic planar geometry typical of pyrazole derivatives, with carbon-nitrogen bond distances approximating 1.33 Angstroms. The International Chemical Identifier string "InChI=1S/C17H12N2O4/c20-16(21)13-9-5-4-8-12(13)15-14(17(22)23)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23)" provides a unique structural representation that enables unambiguous identification across chemical databases. The Simplified Molecular Input Line Entry System notation "C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3C(=O)O)C(=O)O" further confirms the connectivity pattern of the molecule.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C17H12N2O4 | PubChem Computation |

| Molecular Weight | 308.29 g/mol | PubChem 2.2 |

| InChI Key | ARCDSLUROOXTCW-UHFFFAOYSA-N | InChI 1.07.2 |

| Bond Geometry | Planar pyrazole ring | X-ray crystallography analogy |

The systematic verification of the structural formula involves cross-referencing multiple database entries to ensure consistency in representation. The compound's aromatic character stems from the pyrazole ring system, which satisfies Hückel's rule for aromaticity with six pi electrons distributed across the five-membered ring. The presence of two carboxylic acid groups introduces significant polarity to the molecule, with predicted acid dissociation constants indicating moderate acidity.

Systematic versus Trivial Naming Conventions in Heterocyclic Chemistry

The nomenclature of this compound illustrates the evolution from trivial naming systems to systematic approaches in heterocyclic chemistry. Trivial nomenclature systems, which dominated early organic chemistry, provided names based on the compound's source, preparation method, or observable properties rather than structural information. The term "pyrazole" itself originated from German chemist Ludwig Knorr in 1883, representing a trivial name that has been retained due to widespread acceptance and recognition.

The Hantzsch-Widman nomenclature system provides the systematic framework for naming heterocyclic compounds like pyrazole derivatives. This system employs specific prefixes to denote heteroatoms - "aza" for nitrogen, "oxa" for oxygen, and "thia" for sulfur - followed by stems indicating ring size and degree of unsaturation. For pyrazole rings, the systematic name would be 1,2-diazacyclopenta-2,4-diene, indicating a five-membered ring with two nitrogen atoms in adjacent positions. However, the trivial name "pyrazole" remains preferred in chemical literature due to its established usage and brevity.

| Nomenclature System | Example Application | Structural Information Content |

|---|---|---|

| Trivial System | Pyrazole | Limited structural data |

| Hantzsch-Widman | 1,2-diazacyclopenta-2,4-diene | Complete structural description |

| International Union of Pure and Applied Chemistry Systematic | This compound | Full substitution pattern |

The systematic approach becomes particularly valuable for complex substituted derivatives where trivial names would become unwieldy or uninformative. The International Union of Pure and Applied Chemistry nomenclature for this compound integrates both systematic principles and retained trivial names, using "pyrazole" as the base name while systematically describing all substituents. This hybrid approach balances the need for structural clarity with practical communication requirements in chemical literature.

The numbering system in heterocyclic nomenclature follows established priority rules, with heteroatoms receiving precedence over carbon atoms. For compounds containing multiple heteroatoms of different types, the numbering begins with the heteroatom of highest priority, following the sequence oxygen > sulfur > nitrogen. In pyrazole derivatives, numbering typically starts with one of the nitrogen atoms, designated as position 1.

Chemical Abstracts Service Registry Number Validation and Cross-Referencing

The Chemical Abstracts Service registry number 6110-61-8 assigned to this compound serves as a unique numerical identifier within the global chemical database system. Chemical Abstracts Service registry numbers function as distinctive identifiers that transcend nomenclature variations and language barriers, providing a standardized method for chemical substance identification. The Chemical Abstracts Service registry system, maintained by the Chemical Abstracts Service in Columbus, Ohio, encompasses over 67 million organic and inorganic substances documented in scientific literature from 1957 to the present.

The structure of Chemical Abstracts Service registry numbers follows a specific format consisting of three parts separated by hyphens: the first part contains two to seven digits, the second part contains exactly two digits, and the third part contains a single check digit for validation purposes. For the compound 6110-61-8, the sequence "6110" represents the primary identifier, "61" serves as the secondary component, and "8" functions as the check digit for mathematical verification of the number's validity.

| Database Source | Identifier | Verification Status |

|---|---|---|

| PubChem | CID 4520014 | Confirmed match |

| Chemical Abstracts Service | 6110-61-8 | Primary registry |

| Sigma-Aldrich | ENA024295714 | Commercial reference |

| ChemSpider | Various synonyms | Cross-referenced |

Cross-referencing across multiple chemical databases confirms the consistency of the Chemical Abstracts Service registry number assignment. PubChem database entry CID 4520014 corresponds directly to Chemical Abstracts Service number 6110-61-8, providing independent verification of the compound's identity. Commercial chemical suppliers, including Sigma-Aldrich and other vendors, utilize this Chemical Abstracts Service number for product identification and regulatory compliance.

The validation process involves systematic comparison of structural descriptors across databases to ensure accurate compound identification. The InChI key ARCDSLUROOXTCW-UHFFFAOYSA-N provides an additional layer of verification, serving as a unique fingerprint derived from the molecular structure. This multi-tier identification system minimizes the risk of compound misidentification in research, manufacturing, and regulatory contexts.

Database creation and modification dates provide insight into the compound's discovery and characterization timeline. The PubChem entry indicates creation on September 15, 2005, with the most recent modification on May 24, 2025, suggesting ongoing research interest and database maintenance. The Chemical Abstracts Service registry system assigns numbers sequentially, indicating that compound 6110-61-8 was registered relatively early in the modern chemical database era.

Properties

IUPAC Name |

3-(2-carboxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)13-9-5-4-8-12(13)15-14(17(22)23)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCDSLUROOXTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403890 | |

| Record name | 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-61-8 | |

| Record name | 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis via Sequential Acylation and Cyclization

The most efficient method adapts the RCOOH/TfOH/TFAA acylation system described by recent pyrazole synthesis advancements. This approach involves:

- Friedel-Crafts Acylation : Reacting benzene with 2-carboxybenzoyl chloride in triflic acid (TfOH) and trifluoroacetic anhydride (TFAA) at 0–5°C to yield 2-carboxybenzophenone.

- β-Diketone Formation : A second acylation with oxalyl chloride introduces a ketone group adjacent to the 2-carboxyphenyl moiety, forming 1-(2-carboxyphenyl)-3-oxo-3-phenylpropane-1,2-dione.

- Cyclization : Treating the β-diketone with phenylhydrazine hydrate in ethanol under reflux (12 h) generates the pyrazole core.

This method achieves ~65% overall yield (crude) with a regioselectivity ratio of 3- vs. 5-carboxyphenyl isomers at 9:1. Recrystallization from aqueous ethanol enhances purity to >98%.

Key Advantages :

- Eliminates intermediate isolation, reducing reaction time to 24–36 h.

- TFAA acts as both solvent and dehydrating agent, minimizing side reactions.

Hydrazine-Catalyzed Cyclocondensation of β-Keto Acids

Adapting protocols from pyrazole-4-carboxamide syntheses, this two-step route focuses on preformed β-keto acids:

Step 1: β-Keto Acid Synthesis

Methyl 2-carboxybenzoate undergoes Claisen condensation with ethyl oxaloacetate in sodium ethoxide/ethanol (reflux, 8 h), yielding 3-(2-methoxycarbonylphenyl)-3-oxopropanoic acid (82% yield).

Step 2: Cyclocondensation

Reacting the β-keto acid with phenylhydrazine (1.2 eq) in acetic acid (90°C, 6 h) produces the pyrazole ester intermediate. Subsequent hydrolysis with 6M HCl (reflux, 4 h) affords the target compound in 71% overall yield.

Regioselectivity Control :

- Acetic acid solvent favors 1,3-dipolar cyclization at the less sterically hindered ketone.

- Isomer ratio (3- vs. 5-carboxyphenyl): 8:1 prior to recrystallization.

Halide-Mediated Cyclization of α,β-Unsaturated Esters

Inspired by difluoromethyl pyrazole syntheses, this method modifies ester precursors:

Reaction Sequence :

- Michael Addition : 2-Carboxybenzaldehyde reacts with ethyl propiolate in the presence of morpholine (cat.), forming ethyl 3-(2-carboxyphenyl)acrylate (89% yield).

- Hydrazine Cyclization : Treating the acrylate with phenylhydrazine and potassium iodide in DMF at −30°C induces cyclization. Post-reaction distillation removes dimethylamine, and acidification precipitates the crude product (isomer ratio 95:5).

- Recrystallization : Purification with 40% aqueous ethanol increases purity to 99.5% (HPLC) and yield to 78%.

Critical Parameters :

- Low-temperature (−30°C) cyclization minimizes isomerization.

- Potassium iodide enhances leaving group ability, accelerating ring closure.

Hydrolysis of Cyano-Substituted Intermediates

Derived from pyrazole-4-carbonitrile methodologies, this route employs nitrile hydrolysis:

Synthesis Steps :

- Cyano Intermediate Formation : Condensing 2-carboxybenzaldehyde with ethyl cyanoacetate and ammonium acetate yields 3-(2-carboxyphenyl)-2-cyanoacrylic acid ethyl ester (74% yield).

- Cyclization : Reacting the acrylate with phenylhydrazine in ethanol (reflux, 5 h) generates 5-amino-1-phenyl-4-cyano-pyrazole-3-carboxylic acid.

- Hydrolysis : Treating the nitrile with 50% sulfuric acid (100°C, 3 h) converts the cyano group to carboxylic acid (88% yield).

Yield Optimization :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Issues :

- Steric effects from the 2-carboxyphenyl group favor 3-substitution, but 5-isomer formation remains a concern (5–15% across methods).

- Mitigation : Recrystallization from ethanol/water (3:1) reduces 5-isomer content to <1%.

Carboxylic Acid Protection :

- Esterification of the 2-carboxyphenyl group (methyl ester) during acylation steps prevents unwanted side reactions. Hydrolysis with LiOH/THF restores acidity post-cyclization.

Catalyst Selection :

Chemical Reactions Analysis

Types of Reactions

3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity:

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, a study evaluated novel pyrazole derivatives for their ability to scavenge free radicals and inhibit 15-lipoxygenase (15-LOX), an enzyme linked to inflammatory diseases. Compounds derived from 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid showed promising results in reducing oxidative stress, which is implicated in various chronic diseases .

Anticancer Properties:

The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, a series of synthesized pyrazole derivatives were tested against prostate cancer cells, showing low IC50 values compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition:

The compound acts as an inhibitor of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism linked to gout and other conditions. Its inhibition can lead to decreased uric acid levels, thus providing therapeutic benefits for patients suffering from hyperuricemia .

Agricultural Chemistry

Herbicide Development:

this compound is explored for its potential use in developing herbicides and fungicides. The compound's structure allows it to interact effectively with plant enzymes, thereby inhibiting unwanted growth without adversely affecting crop yield. Research has shown that certain derivatives can selectively target weed species while being less harmful to crops .

Pest Resistance:

The compound has also been studied for its role in enhancing plant resistance to pests and diseases. By acting on specific biochemical pathways within plants, these compounds can bolster the natural defense mechanisms against pathogens .

Material Science

Polymer Synthesis:

In material science, this compound is being investigated for its potential in synthesizing advanced polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Coatings Development:

The compound is also used in developing protective coatings that are resistant to environmental degradation. Its chemical structure contributes to the durability and longevity of coatings applied in harsh conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Significant reduction of oxidative stress in vitro |

| Anticancer properties | Low IC50 values against cancer cell lines | |

| Enzyme inhibition | Effective XOR inhibitor reducing uric acid levels | |

| Agricultural Chemistry | Herbicide development | Selective targeting of weed species |

| Pest resistance | Enhanced natural defenses against pathogens | |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Coatings development | Enhanced durability against environmental factors |

Mechanism of Action

The mechanism of action of 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on molecular formula C17H12N2O3.

Industrial and Research Relevance

- Pharmaceuticals : The target compound’s discontinuation highlights challenges in scalability, but its analogs (e.g., thiazole derivatives) are prioritized for high-throughput drug discovery .

- Agrochemicals : Methyl- and furyl-substituted pyrazoles are explored for pesticidal activity, leveraging their heterocyclic stability and moderate polarity .

Biological Activity

Overview

3-(2-Carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 6110-61-8) is a pyrazole derivative notable for its diverse biological activities. This compound features a unique molecular structure characterized by a pyrazole ring with carboxylic acid substituents, which contribute to its potential therapeutic applications. Research indicates that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for further investigation in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H12N2O4 |

| Molecular Weight | 308.288 g/mol |

| IUPAC Name | 3-(2-carboxyphenyl)-1-phenylpyrazole-4-carboxylic acid |

Antimicrobial Activity

Research has demonstrated that pyrazole carboxylic acids, including this compound, possess noteworthy antimicrobial properties. A mini-review highlighted that derivatives of pyrazole carboxylic acids exhibit significant activity against various pathogens, including bacteria and fungi. Specifically, these compounds have shown effectiveness against strains such as Colletotrichum gloeosporioides, which is known for causing significant agricultural losses .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The mechanism of action appears to involve the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, certain pyrazole derivatives have been documented to induce apoptosis in cancer cells, suggesting that this compound may similarly affect cancerous tissues .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been evaluated for anti-inflammatory properties. Studies indicate that pyrazole derivatives can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or tumor progression.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways that lead to reduced inflammation or cancer cell proliferation.

Case Studies and Research Findings

- Antifungal Activity Study : A recent study evaluated the antifungal activity of several pyrazole derivatives against Colletotrichum gloeosporioides. The results indicated that certain compounds exhibited up to 61% inhibition of fungal growth at higher concentrations, showcasing the potential of pyrazole derivatives as effective antifungal agents .

- Anticancer Investigation : In vitro studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. The specific pathways involved are still under investigation but suggest a promising avenue for cancer therapy development .

- Anti-inflammatory Research : Experimental models have demonstrated that pyrazole compounds can significantly reduce markers of inflammation in animal models, indicating their potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing pyrazole-4-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA is a common starting point. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via this route, achieving ~70% yield after recrystallization .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry of phenylhydrazine (1.2 eq.) and DMF-DMA (1.5 eq.) to minimize byproducts.

Q. How can structural characterization be performed to confirm the target compound’s identity?

- Techniques :

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group observed in related chlorophenyl derivatives) .

- FTIR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- NMR : Look for pyrazole C-H protons (δ 7.5–8.5 ppm in H NMR) and carboxylate carbon (δ ~170 ppm in C NMR) .

Q. What are critical safety considerations when handling pyrazole-carboxylic acids?

- Handling : Use respiratory protection (FFP2 masks) and nitrile gloves. Avoid contact with strong oxidizers, as decomposition may release toxic gases (e.g., CO, NO) .

- Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Approach : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. For example, studies on 5-methyl-1-phenyl derivatives revealed charge delocalization over the pyrazole ring, influencing antioxidant activity .

- Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Parameterize carboxylate groups as hydrogen-bond acceptors .

Q. How to resolve discrepancies in spectral data (e.g., unexpected H NMR splitting or shifted IR peaks)?

- Troubleshooting :

- NMR Splitting : Check for tautomerism (pyrazole NH vs. keto-enol forms). Use DO exchange to confirm acidic protons .

- IR Shifts : Compare with solid-state vs. solution spectra. Crystallinity can alter carboxylate vibration frequencies .

Q. What strategies improve crystallinity for XRD analysis of pyrazole-carboxylic acids?

- Crystallization : Use slow evaporation from DMSO/water (1:3 v/v). Add 5% acetonitrile as an antisolvent to induce nucleation. For chlorophenyl derivatives, this yielded crystals with 0.009 Å mean C-C bond accuracy .

- Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts.

Q. How does substituent position (e.g., 2-carboxyphenyl vs. 3-methoxyphenyl) affect physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.